![molecular formula C10H15N3O5 B188003 2-(1,5-Dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)ethanol CAS No. 268216-95-1](/img/structure/B188003.png)
2-(1,5-Dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,5-Dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)ethanol, commonly known as DA-9701, is a novel compound that has been extensively studied for its therapeutic potential. This compound is a combination of two natural compounds, berberine and fennel oil, and has been found to have a wide range of pharmacological effects.
Mechanism Of Action
The mechanism of action of DA-9701 is not fully understood, but it is believed to involve the modulation of various neurotransmitters and receptors in the gastrointestinal tract. It has been found to increase the release of acetylcholine, which enhances gastrointestinal motility. It also inhibits the release of substance P, which reduces inflammation in the gastrointestinal tract.
Biochemical And Physiological Effects
DA-9701 has been found to have a wide range of biochemical and physiological effects. It has been shown to increase gastrointestinal motility, reduce inflammation, and enhance the secretion of digestive enzymes. It has also been found to have antioxidant properties and to protect against oxidative stress.
Advantages And Limitations For Lab Experiments
One of the advantages of using DA-9701 in lab experiments is its well-established safety profile. It has been extensively studied in preclinical and clinical trials and has been found to be safe and well-tolerated. However, one of the limitations of using DA-9701 in lab experiments is its complex mechanism of action, which makes it difficult to study.
Future Directions
There are several future directions for the study of DA-9701. One area of research is the development of new formulations and delivery methods that can enhance its therapeutic potential. Another area of research is the exploration of its potential in the treatment of other gastrointestinal disorders, such as inflammatory bowel disease and colorectal cancer. Additionally, more research is needed to fully understand its mechanism of action and to identify new targets for therapeutic intervention.
Conclusion:
In conclusion, DA-9701 is a novel compound that has been extensively studied for its therapeutic potential. It has been found to have a wide range of pharmacological effects, including anti-inflammatory, anti-ulcer, and anti-cancer properties. It has also been found to be effective in treating gastrointestinal disorders, such as irritable bowel syndrome and gastroparesis. Further research is needed to fully understand its mechanism of action and to identify new targets for therapeutic intervention.
Synthesis Methods
The synthesis of DA-9701 involves the combination of berberine and fennel oil. Berberine is a natural compound found in various plants, including barberry, goldenseal, and Oregon grape. Fennel oil is derived from the seeds of the fennel plant. The two compounds are mixed in a specific ratio and heated to produce DA-9701.
Scientific Research Applications
DA-9701 has been extensively studied for its therapeutic potential. It has been found to have a wide range of pharmacological effects, including anti-inflammatory, anti-ulcer, and anti-cancer properties. It has also been found to be effective in treating gastrointestinal disorders, such as irritable bowel syndrome and gastroparesis.
properties
CAS RN |
268216-95-1 |
|---|---|
Product Name |
2-(1,5-Dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)ethanol |
Molecular Formula |
C10H15N3O5 |
Molecular Weight |
257.24 g/mol |
IUPAC Name |
2-(1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)ethanol |
InChI |
InChI=1S/C10H15N3O5/c14-5-4-11-7-9(12(15)16)2-1-3-10(6-9,8-11)13(17)18/h1-2,14H,3-8H2 |
InChI Key |
TWAADFPRUHACJZ-UHFFFAOYSA-N |
SMILES |
C1C=CC2(CC1(CN(C2)CCO)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1C=CC2(CC1(CN(C2)CCO)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-[[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B187920.png)
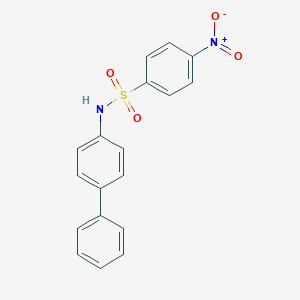
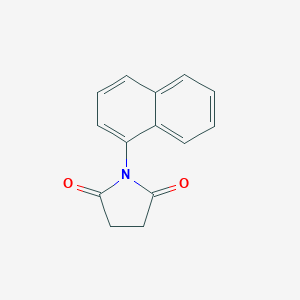
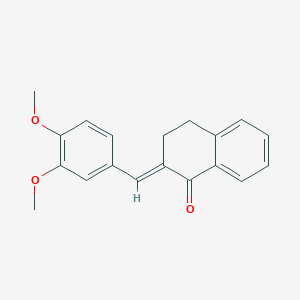
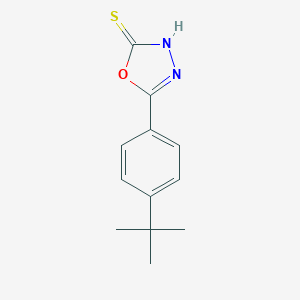
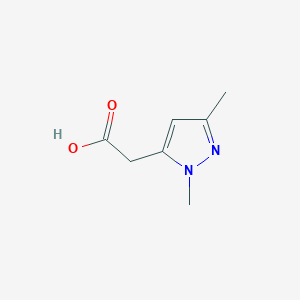
![3-(3-Chlorophenyl)-1-[3-(3-chlorophenyl)-5,5-dimethyl-1-(2-methylpropyl)-2-oxoimidazolidin-4-yl]-1-hydroxyurea](/img/structure/B187933.png)
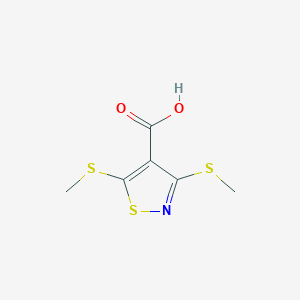
![2-amino-5-oxo-4-[2-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B187936.png)
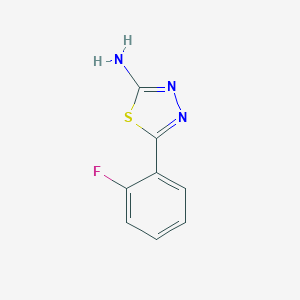
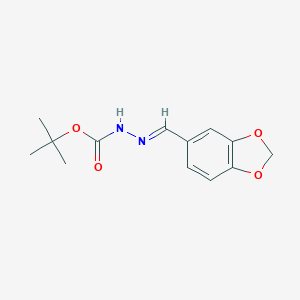
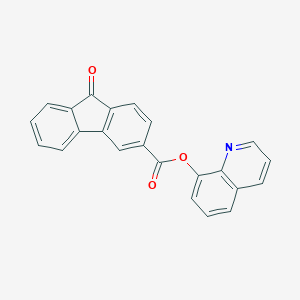
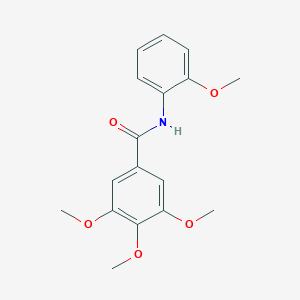
![N-(4-butoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B187945.png)